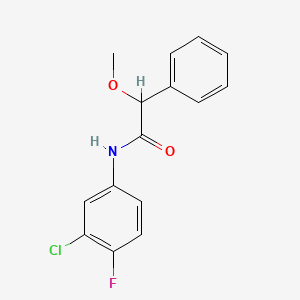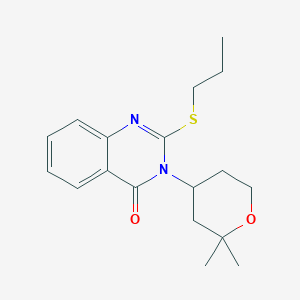
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone, also known as DT-PQ, is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications.
作用机制
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth. It also induces apoptosis, or programmed cell death, in cancer cells. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to modulate the expression of various genes involved in cell proliferation and survival, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. It also inhibits the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
实验室实验的优点和局限性
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has demonstrated potent anti-inflammatory and anti-tumor effects in vitro and in vivo. However, there are also limitations to its use in lab experiments. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is relatively insoluble in aqueous solutions, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research and development of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone may also be modified to improve its solubility and bioavailability in vivo. Additionally, its potential as a therapeutic agent for various inflammatory and tumor-related diseases should be investigated further.
Conclusion:
In conclusion, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reaction of the resulting product with propylthiol and 2-chloro-4,5-dimethoxybenzoyl chloride. The final product is obtained through the reaction of the intermediate product with ammonium acetate.
科学研究应用
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has demonstrated potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in various cell types. In vivo studies have also shown its potential as an anti-tumor agent in animal models.
属性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGAKGBHTFSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
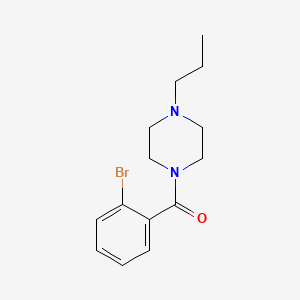
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
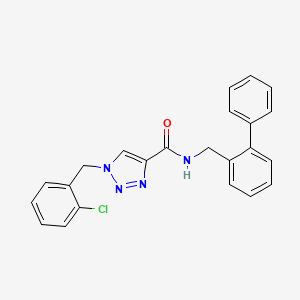
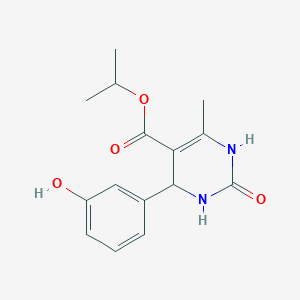
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)
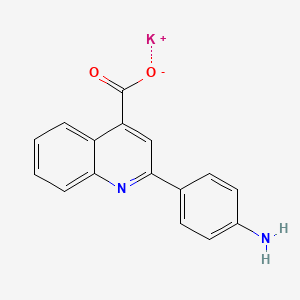
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
